3'-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
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Overview
Description
3’-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5’-imidazolidine]-2’,4’-dione is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound incorporates a quinoxaline moiety, known for its biological activity, and an imidazolidine ring, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5’-imidazolidine]-2’,4’-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline derivative, followed by the formation of the spiro compound through a cyclization reaction.
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Preparation of Quinoxaline Derivative
Starting Materials: 3-methylquinoxaline and a suitable alkylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Formation of Spiro Compound
Cyclization Reaction: The quinoxaline derivative is reacted with a naphthalene-based precursor under acidic or basic conditions to form the spiro structure.
Reaction Conditions: This step often requires a catalyst such as p-toluenesulfonic acid (PTSA) and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the imidazolidine ring, potentially converting it to an imidazoline derivative.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the quinoxaline ring.
Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3’-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5’-imidazolidine]-2’,4’-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the quinoxaline moiety.
Medicine: Explored as a candidate for drug development, particularly in targeting bacterial infections and cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is primarily related to its interaction with biological macromolecules. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its antimicrobial and anticancer activities. The imidazolidine ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents and overall structure.
Imidazolidine Derivatives: Compounds such as imidazolidine-2,4-dione and spiro[imidazolidine-2,3’-oxindole] have similar ring structures but different substituents.
Uniqueness
What sets 3’-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5’-imidazolidine]-2’,4’-dione apart is its spiro structure, which provides unique steric and electronic properties. This configuration can enhance its binding affinity to biological targets and improve its pharmacokinetic profile, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3'-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-19(24-18-9-5-4-8-17(18)23-14)13-26-20(27)22(25-21(26)28)11-10-15-6-2-3-7-16(15)12-22/h2-9H,10-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYMCADNYHRJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C(=O)C4(CCC5=CC=CC=C5C4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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